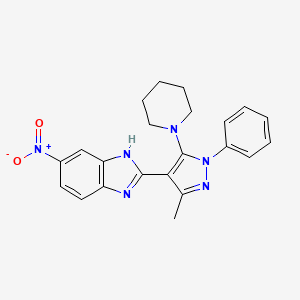
SphK1-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SphK1-IN-1 is a chemical compound known for its inhibitory effects on sphingosine kinase 1 (SphK1). Sphingosine kinase 1 is an enzyme that catalyzes the phosphorylation of sphingosine to produce sphingosine-1-phosphate, a bioactive lipid involved in various cellular processes such as cell growth, survival, and migration. This compound has gained attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit the activity of sphingosine kinase 1 and subsequently reduce the levels of sphingosine-1-phosphate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of SphK1-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps typically include the formation of an amide bond, followed by cyclization and functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as crystallization and chromatography are employed to obtain high-purity this compound suitable for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions: SphK1-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles such as alkyl halides or acyl chlorides, often in the presence of catalysts or under reflux conditions.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
SphK1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of sphingosine kinase 1 in various chemical pathways and reactions.
Biology: Employed in research to investigate the biological functions of sphingosine-1-phosphate and its role in cellular processes such as proliferation, migration, and apoptosis.
Medicine: Explored for its potential therapeutic applications in cancer treatment, as it can inhibit the activity of sphingosine kinase 1 and reduce the levels of sphingosine-1-phosphate, which is associated with cancer progression and resistance to chemotherapy.
Mecanismo De Acción
SphK1-IN-1 exerts its effects by inhibiting the activity of sphingosine kinase 1. This enzyme is responsible for the phosphorylation of sphingosine to produce sphingosine-1-phosphate, a bioactive lipid that plays a crucial role in various cellular processes. By inhibiting sphingosine kinase 1, this compound reduces the levels of sphingosine-1-phosphate, thereby affecting cellular signaling pathways involved in cell growth, survival, and migration. The molecular targets of this compound include the active site of sphingosine kinase 1, where it binds and prevents the enzyme from catalyzing the phosphorylation reaction .
Comparación Con Compuestos Similares
Compound 1a: An amidine-containing sphingosine kinase 1 inhibitor with similar inhibitory effects on sphingosine kinase 1.
Sphingosine kinase 2 inhibitors: Compounds that inhibit sphingosine kinase 2, another isoform of sphingosine kinase, with distinct but related biological functions.
Uniqueness of SphK1-IN-1: this compound is unique in its specific inhibition of sphingosine kinase 1, making it a valuable tool for studying the role of this enzyme in various biological processes. Its ability to selectively target sphingosine kinase 1 without affecting other related enzymes or pathways highlights its potential as a therapeutic agent for diseases associated with dysregulated sphingosine kinase 1 activity .
Propiedades
Fórmula molecular |
C22H22N6O2 |
|---|---|
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
2-(3-methyl-1-phenyl-5-piperidin-1-ylpyrazol-4-yl)-6-nitro-1H-benzimidazole |
InChI |
InChI=1S/C22H22N6O2/c1-15-20(21-23-18-11-10-17(28(29)30)14-19(18)24-21)22(26-12-6-3-7-13-26)27(25-15)16-8-4-2-5-9-16/h2,4-5,8-11,14H,3,6-7,12-13H2,1H3,(H,23,24) |
Clave InChI |
YWQUKVQPOFLUDD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])N4CCCCC4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


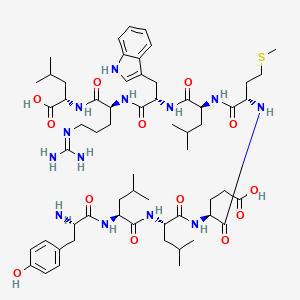
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)thiolan-2-yl]methyl benzoate](/img/structure/B12393812.png)
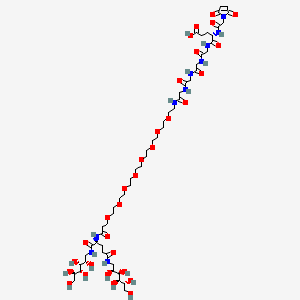
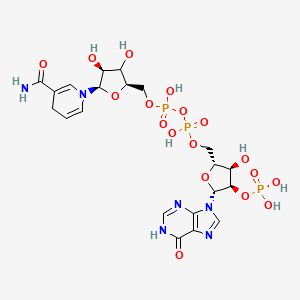
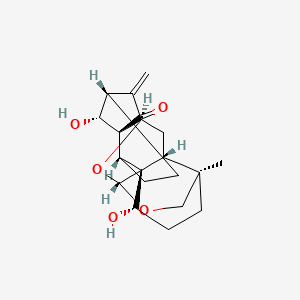
![(2S)-2-[[2-[[2-[[2-[16-[6-(2,5-dioxopyrrol-1-yl)hexanoyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12393837.png)
![tetralithium;[[[(2R,4S,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12393862.png)
![(2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12393870.png)

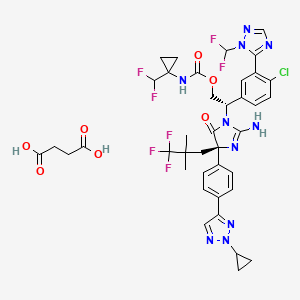
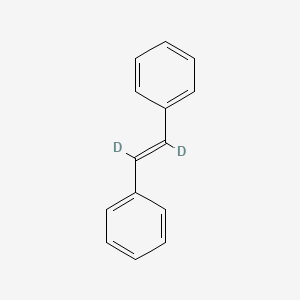
![1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione](/img/structure/B12393898.png)


